1-(difluoromethyl)-3-(methoxymethyl)-1H-pyrazole

Description

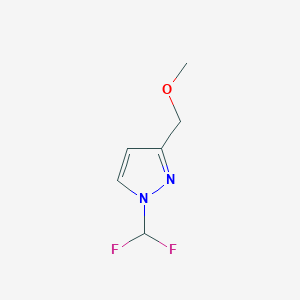

1-(Difluoromethyl)-3-(methoxymethyl)-1H-pyrazole is a fluorinated pyrazole derivative characterized by a difluoromethyl (-CF$2$H) group at position 1 and a methoxymethyl (-CH$2$OCH$_3$) substituent at position 3 of the pyrazole ring. This compound has been cataloged as a discontinued product by CymitQuimica (Ref: 10-F666377, CAS: 91904-23-3) .

Properties

IUPAC Name |

1-(difluoromethyl)-3-(methoxymethyl)pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F2N2O/c1-11-4-5-2-3-10(9-5)6(7)8/h2-3,6H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHKTYDSDOXFTRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=NN(C=C1)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the radical difluoromethylation of pyrazole derivatives using difluoromethylating agents under controlled conditions . The methoxymethyl group can be introduced through nucleophilic substitution reactions involving methoxymethyl halides.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available pyrazole derivatives. The process includes the selective introduction of difluoromethyl and methoxymethyl groups, followed by purification steps to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-(Difluoromethyl)-3-(methoxymethyl)-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Methoxymethyl halides, difluoromethylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while substitution reactions can produce various substituted pyrazoles .

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis

- The compound serves as a versatile building block in organic synthesis. Its difluoromethyl and methoxymethyl groups provide functional diversity that can be exploited in the synthesis of complex organic molecules. Researchers utilize it to create derivatives that may have enhanced biological activity or unique chemical properties.

Synthetic Routes

- Various synthetic methods have been developed to produce this compound efficiently. For instance, reactions involving difluoromethylating agents and established pyrazole scaffolds allow for high-yield synthesis under controlled conditions .

Biological Applications

Antimicrobial and Antifungal Properties

- Preliminary studies suggest that 1-(difluoromethyl)-3-(methoxymethyl)-1H-pyrazole exhibits potential antimicrobial and antifungal activities. These properties make it a candidate for further investigation in the development of new antimicrobial agents.

Drug Development

- The compound is being explored as a scaffold for drug development, particularly in the design of pharmaceuticals targeting specific biological pathways. Its unique molecular structure may enhance binding affinity to target proteins, potentially leading to the development of novel therapeutics .

Agricultural Applications

Agrochemical Development

- In the agricultural sector, derivatives of this compound are being investigated for their potential as agrochemicals. They are particularly relevant in the formulation of fungicides that inhibit succinate dehydrogenase (SDHI), a key enzyme in fungal respiration .

Fungicidal Mechanism

- Compounds derived from this pyrazole structure have been commercialized as intermediates in several fungicides, which are effective against major crop pests. The mechanism involves inhibiting fungal growth by disrupting mitochondrial respiration pathways, showcasing the compound's agricultural significance .

Case Study 1: Antifungal Activity

Research conducted on the antifungal efficacy of pyrazole derivatives demonstrated that compounds with difluoromethyl substituents exhibited significant inhibition against various fungal strains, including Alternaria species. These findings suggest that modifications to the pyrazole ring can enhance antifungal activity, making it a promising area for further exploration .

Case Study 2: Synthesis Optimization

A study focused on optimizing the synthetic routes for this compound reported yields exceeding 90% under optimized conditions using continuous flow reactors. This method not only improved efficiency but also reduced waste, highlighting its potential for industrial applications .

Data Table: Summary of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Chemical Synthesis | Building block for complex organic molecules | High yield synthesis via optimized methods |

| Biological Research | Antimicrobial and antifungal agent | Significant activity against Alternaria species |

| Drug Development | Scaffold for new pharmaceuticals | Enhanced binding affinity to target proteins |

| Agricultural Use | Intermediate in fungicide production | Effective against major crop pests |

Mechanism of Action

The mechanism by which 1-(difluoromethyl)-3-(methoxymethyl)-1H-pyrazole exerts its effects involves interactions with specific molecular targets. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and enzymes. The methoxymethyl group may contribute to the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Structural and Electronic Modifications

Substituent Effects on Reactivity and Stability

- 1-(Difluoromethyl)-5-methyl-3-nitro-1H-pyrazole (CAS 1245772-67-1): This compound replaces the methoxymethyl group with a nitro (-NO$2$) and methyl (-CH$3$) group at positions 3 and 5, respectively. The nitro group enhances electrophilicity, making it more reactive in substitution reactions compared to the methoxymethyl group in the target compound. The difluoromethyl group in both compounds contributes to metabolic stability due to fluorine’s electronegativity and resistance to oxidation .

- The methoxymethyl group at position 5 (vs. position 3 in the target compound) alters the spatial arrangement, which may influence solubility and pharmacokinetics .

Trifluoromethyl-Substituted Pyrazoles (e.g., 3-(Trifluoromethyl)-1H-pyrazoles) :

Compounds such as 5-{1-[2-(4-Fluorophenyl)hydrazinylidene]ethyl}-3-(trifluoromethyl)-1H-pyrazole (13f) feature a trifluoromethyl (-CF$3$) group, which is more electron-withdrawing than difluoromethyl (-CF$2$H). This increases lipophilicity and resistance to enzymatic degradation but may reduce solubility in aqueous environments.

Positional Isomerism

- 1-Trifluoromethyl-3-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazole: The trifluoromethyl group at position 1 and a pyrrole-derived substituent at position 3 highlight how positional changes in functional groups can drastically alter biological activity.

Physical and Spectral Properties

- Crystallographic Data :

The crystal structure of 1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole () reveals a planar pyrazole ring with substituents influencing packing efficiency. The methoxymethyl group’s flexibility in the target compound may reduce crystallinity compared to rigid nitro or trifluoromethyl groups . - Spectroscopic Signatures : $^{19}\text{F}$ NMR of difluoromethyl-substituted pyrazoles (e.g., DFPA in ) shows distinct resonances near -90 to -110 ppm, whereas trifluoromethyl groups resonate at -60 to -70 ppm. The methoxymethyl group’s $^{1}\text{H}$ NMR signals (δ ~3.3–4.0 ppm) are distinguishable from nitro or iodine substituents .

Biological Activity

1-(Difluoromethyl)-3-(methoxymethyl)-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed examination of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C6H6F2N2O

- Molecular Weight : 162.12 g/mol

- CAS Number : 1856050-89-9

Structural Representation

| Property | Value |

|---|---|

| InChI Key | FJKGZKQEZYZESI-WDEREUQCSA-N |

| Canonical SMILES | CCOC1=NN=C(C(C(F)F)=C1)C |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The difluoromethyl group enhances lipophilicity, allowing better membrane penetration and interaction with target proteins.

Anticancer Properties

Research has indicated that pyrazole derivatives exhibit anticancer properties through multiple mechanisms:

- Inhibition of Kinases : Pyrazole compounds have been shown to inhibit specific kinases that are crucial for cancer cell proliferation. For instance, studies have demonstrated that modifications in the pyrazole structure can lead to selective inhibition of PKMYT1, a kinase involved in DNA damage response in cancer cells .

- Cell Cycle Regulation : Compounds like this compound may induce cell cycle arrest in cancer cells, leading to apoptosis. This is particularly relevant in tumors with specific genetic alterations such as CCNE1 amplification .

Enzymatic Inhibition

The compound has also been investigated for its ability to inhibit various enzymes:

- Protein Kinase Inhibition : It has been reported that certain pyrazole derivatives can act as selective inhibitors for specific protein kinases, which are vital for various signaling pathways in cancer cells .

Study on PKMYT1 Inhibition

In a recent study, the compound was evaluated for its ability to inhibit PKMYT1. The results showed that structural modifications significantly enhanced its potency against this target. The study employed structure-activity relationship (SAR) analysis to optimize the compound's efficacy .

| Compound | IC50 (μM) | Remarks |

|---|---|---|

| This compound | 0.69 | Potent inhibitor of PKMYT1 |

| Analog 2 | 4.1 | Less potent compared to the original compound |

Antimicrobial Activity

Another area of research focused on the antimicrobial properties of pyrazole derivatives. The compound demonstrated significant activity against various bacterial strains, suggesting potential applications in treating infections .

Synthesis and Functionalization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various synthetic routes have been explored to enhance yield and purity:

- Stepwise Synthesis : The initial step often includes the formation of the pyrazole ring followed by the introduction of difluoromethyl and methoxymethyl groups through nucleophilic substitution reactions.

- Post-Synthetic Modifications : Further functionalization can lead to a library of derivatives with varied biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.